molecular formula C10H10N2O2 B2982672 N-(2-oxoindolin-5-yl)acetamide CAS No. 114741-27-4

N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2982672
M. Wt: 190.202
InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
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Patent
US06268391B1

Procedure details

A mixture of 200 mg (1.35 mmol) of 5-amino 1,3-dihydro-indol-2-one in 6 ml of acetic anhydride was refluxed for 30 minutes. The reaction mixture was poured onto 50 g of crushed ice. The mixture was stirred well and the solid was collected by vacuum filtration. The solid was washed with 200 ml of H2O and air dried to yield N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (119 mg, 46%): 1H NMR (DMSO-d6): δ1.97 (s, 3H), 3.41 (s, 2H), 6.68 (d, J=8.4 Hz, 1H), ), 7.26 (dd, J1=2 Hz, J2=8.4 Hz, 1H), 7.46 (d, J=2 Hz, 1H), 9.73 (s, 1H). 10.23 (s, 1H),
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[O:11]=[C:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][C:12](=[O:14])[CH3:13])[CH:3]=2)[NH:7]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
The solid was washed with 200 ml of H2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.